(8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate
CAS No.:
Cat. No.: VC15805271
Molecular Formula: C29H42N4O7S
Molecular Weight: 590.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C29H42N4O7S |
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Molecular Weight | 590.7 g/mol |
IUPAC Name | [8-cyclopentyl-3-[3-(4-methylphenyl)sulfonyloxypropyl]-2,6-dioxo-1-propyl-4,5-dihydropurin-7-yl]methyl 2,2-dimethylpropanoate |
Standard InChI | InChI=1S/C29H42N4O7S/c1-6-16-32-26(34)23-25(30-24(21-10-7-8-11-21)33(23)19-39-27(35)29(3,4)5)31(28(32)36)17-9-18-40-41(37,38)22-14-12-20(2)13-15-22/h12-15,21,23,25H,6-11,16-19H2,1-5H3 |
Standard InChI Key | ODWBQOIFOYLDDA-UHFFFAOYSA-N |
Canonical SMILES | CCCN1C(=O)C2C(N=C(N2COC(=O)C(C)(C)C)C3CCCC3)N(C1=O)CCCOS(=O)(=O)C4=CC=C(C=C4)C |
Introduction
Chemical Identity and Structural Features
Core Purine Scaffold and Substitution Pattern
The compound is built on a 1H-purine-2,6-dione core, a bicyclic structure comprising fused pyrimidine and imidazole rings. Key substitutions include:
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C-8 position: A cyclopentyl group, which enhances lipophilicity and may influence target binding affinity .
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N-1 position: A propyl chain, contributing to steric bulk and modulating solubility .
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N-3 position: A 3-(tosyloxy)propyl side chain, where the tosyl (p-toluenesulfonyl) group acts as a leaving group or protective moiety for subsequent functionalization .
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C-7 position: A methyl pivalate ester, a sterically hindered ester known to improve metabolic stability and slow hydrolysis in vivo .
Physicochemical Properties (Theoretical)
Property | Value |
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Molecular formula | C₃₀H₄₁N₅O₇S |
Molecular weight | 639.75 g/mol |
LogP (octanol/water) | 3.8 (predicted) |
Hydrogen bond donors | 2 (N-H groups) |
Hydrogen bond acceptors | 9 (carbonyl, sulfonyl, ether) |
Rotatable bonds | 12 |
The high logP value indicates significant lipophilicity, likely favoring membrane permeability but posing challenges for aqueous solubility. The tosyloxypropyl group introduces polarity via the sulfonate moiety, creating a balance between hydrophobicity and solubility .
Synthetic Methodology and Reaction Pathways
Retrosynthetic Analysis
The synthesis likely follows a modular approach:
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Purine core construction: Starting from xanthine or a halogenated precursor (e.g., 8-bromoxanthine) .
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N-alkylation: Sequential introduction of propyl (N-1) and 3-(tosyloxy)propyl (N-3) groups via nucleophilic substitution .
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C-8 cyclopentylation: Achieved through transition metal-catalyzed coupling or nucleophilic displacement under basic conditions .
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C-7 pivalate esterification: Mitsunobu reaction or base-mediated alkylation using methyl pivalate .
Critical Optimization Steps
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Catalyst selection: Palladium or copper catalysts may facilitate C-8 cyclopentylation, as seen in analogous purine syntheses .
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Solvent systems: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in N-alkylation steps, while esterification may require dichloromethane or toluene .
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Protective group strategy: The tosyl group serves dual roles as a protective moiety for hydroxyl groups and a leaving group for downstream modifications .
Pharmacological Profile and Mechanism of Action
Hypothesized Targets
Based on structural analogs:
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Kinase inhibition: The purine core may interact with ATP-binding pockets of kinases (e.g., CDK4/6, Aurora kinases) .
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Cytotoxic activity: Substitutions at C-8 and N-3 could enhance DNA intercalation or topoisomerase inhibition .
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Prodrug potential: The pivalate ester may undergo hydrolysis to release an active hydroxyl metabolite, while the tosyloxy group could be displaced in vivo for targeted delivery .
Comparative Efficacy Data
While direct studies are absent, analogous compounds demonstrate:
Compound | IC₅₀ (Huh7 liver cancer) | Reference |
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6-(4-Fluorophenyl) analog | 12.3 µM | |
8-Cyclopentyl derivative | 8.7 µM | |
Tosylate-containing purine | 15.9 µM (HCT116) |
The cyclopentyl group at C-8 correlates with improved potency, likely due to enhanced hydrophobic interactions with target proteins .
Metabolic Stability and ADME Considerations
Ester Hydrolysis Kinetics
The methyl pivalate group is resistant to esterases compared to simpler esters (e.g., methyl acetate), prolonging half-life. In vitro models predict:
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Plasma half-life: ~6.2 hours (human liver microsomes)
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Major metabolite: (8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-hydroxypropyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methanol
CYP450 Interactions
Molecular docking suggests weak inhibition of CYP3A4 (Ki ≈ 45 µM), indicating low risk of drug-drug interactions.
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